tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)27-21(26)24-15-13-23(14-16-24)19-11-9-18(10-12-19)20(25)17-7-5-4-6-8-17/h4-12H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQULWVDBZDUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-benzoylphenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares tert-butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate with analogous compounds, focusing on substituent effects, synthetic routes, and applications.
Substituent Diversity and Electronic Effects
Key Observations:
- This contrasts with electron-donating groups like amino () or polar boronate esters ().
- Solubility: Lipophilicity (Log P) is expected to be higher for the benzoyl derivative than for compounds with polar groups (e.g., amino or hydroxyl), aligning with trends observed in tert-butyl 4-methylpiperazine-1-carboxylate (Log S = -3.3) .
Crystallographic and Conformational Insights
- Crystal Packing: Bulky substituents like benzoylphenyl may induce distinct packing modes compared to smaller groups. For example, tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate exhibits weak hydrogen bonds and specific torsion angles (), while hydroxy-phenylpyrimidinyl derivatives form supramolecular ribbons via hydrogen bonding ().
Biological Activity
Tert-butyl 4-(4-benzoylphenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with benzoyl chloride derivatives in the presence of tert-butyl carbamate. The following reaction scheme outlines the general process:
- Formation of Piperazine Derivative : Piperazine is reacted with benzoyl chloride to form the benzoyl-substituted piperazine.
- Carboxylation : The resulting compound is then treated with tert-butyl chloroformate to introduce the tert-butyl carboxylate moiety.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as receptors or enzymes. The structural features, including the piperazine ring and benzoyl group, are crucial for binding affinity and specificity.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various piperazine derivatives, including this compound. The results indicated that this compound inhibited cell growth in breast cancer cell lines with an IC50 value of approximately 15 µM. The study concluded that further optimization could enhance its efficacy against a broader range of cancer types .
Study 2: Antimicrobial Efficacy
In another investigation, researchers assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, indicating moderate antibacterial activity. This suggests potential applications in developing new antimicrobial agents .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
